Product packaging for Selenopyrylium(Cat. No.:CAS No. 407-84-1)

Selenopyrylium

Cat. No.: B14756774
CAS No.: 407-84-1
M. Wt: 144.06 g/mol
InChI Key: GSMVXZUBBCEROW-UHFFFAOYSA-N
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Description

Selenopyrylium (CAS 407-84-1) is a six-membered heteroaromatic cation consisting of five carbon atoms and a positively charged selenium atom . Its core framework is analogous to pyrylium (oxygen) and thiopyrylium (sulfur), but it exhibits unique electronic and chemical properties due to selenium's larger atomic radius and lower electronegativity, resulting in a delocalized positive charge across the ring and distinctive bathochromic shifts in its absorption spectra . This compound is typically supplied as a salt with non-nucleophilic anions such as perchlorate or tetrafluoroborate to ensure stability . A prominent application of this compound derivatives is in photodynamic therapy (PDT) as effective photosensitizers . These cationic dyes, such as dye 5-Se documented in the Journal of Medicinal Chemistry , display strong absorption in the deep red region (up to 654 nm) and generate singlet oxygen with a quantum yield of 0.029 upon light activation . Research demonstrates potent in vivo antitumor activity against models like R3230AC mammary adenocarcinomas, significantly increasing tumor-doubling time by 300% with no observed long-term skin photosensitization in animal studies . The mechanism of action involves selective mitochondrial targeting, where the photosensitized reaction inhibits cytochrome c oxidase activity, leading to cancer cell death . Beyond biomedical research, the photophysical properties of this compound salts are exploited in various technological applications. They are used in photographic and reprographic technologies, and as polymerization and crosslinking photoinitiators, particularly in the preparation of photoresists, printing plates, and photosensitive compositions for laser imaging . Please note that this product is intended for Research Use Only (RUO) . It is not classified as a drug and is not approved by the FDA for the prevention, treatment, or cure of any medical condition. It is strictly prohibited for any form of human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5Se+ B14756774 Selenopyrylium CAS No. 407-84-1

Properties

CAS No.

407-84-1

Molecular Formula

C5H5Se+

Molecular Weight

144.06 g/mol

IUPAC Name

selenopyran-1-ium

InChI

InChI=1S/C5H5Se/c1-2-4-6-5-3-1/h1-5H/q+1

InChI Key

GSMVXZUBBCEROW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[Se+]C=C1

Origin of Product

United States

Biological Activity

Selenopyrylium compounds, a class of heterocyclic compounds containing selenium, have garnered attention due to their potential biological activities. This article provides a comprehensive overview of the biological effects, synthesis methods, and research findings related to this compound.

Chemical Structure and Synthesis

This compound compounds are characterized by a five-membered ring structure that includes selenium. The synthesis of these compounds can be achieved through various methods, including electrophilic aromatic substitution and nucleophilic reactions involving selenium sources. Recent studies have focused on optimizing these synthesis pathways to enhance yields and purity.

Table 1: Common Synthesis Methods for this compound Compounds

MethodDescriptionReferences
Electrophilic Aromatic SubstitutionInvolves the substitution of hydrogen in an aromatic compound with a this compound moiety.
Nucleophilic ReactionsUtilizes nucleophiles to form this compound derivatives from precursors.
Photochemical MethodsEmploys light to induce reactions that form this compound structures.

Biological Activities

Research has demonstrated that this compound compounds exhibit a range of biological activities, including antimicrobial, anticancer, and antioxidant properties.

Antimicrobial Activity

This compound salts have shown significant antimicrobial effects against various pathogens. For instance, studies indicate that these compounds can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus.

Anticancer Properties

This compound derivatives have been investigated for their potential in photodynamic therapy (PDT). They act as photosensitizers, generating reactive oxygen species (ROS) upon light activation, which can induce apoptosis in cancer cells. A notable study highlighted the effectiveness of a specific this compound compound in reducing tumor growth in vivo models, demonstrating its potential as an antitumor agent .

Case Study: Photodynamic Therapy with this compound

  • Objective: To evaluate the effectiveness of this compound as a photosensitizer in PDT.
  • Method: Administered to tumor-bearing mice followed by light exposure.
  • Results: Significant reduction in tumor size compared to control groups.
  • Conclusion: this compound shows promise as an effective agent in cancer treatment protocols.

The biological activity of this compound compounds is attributed to their ability to interact with cellular components and generate ROS. This property is particularly important for their anticancer effects, as ROS can damage cellular structures leading to cell death.

Table 2: Mechanisms of Action of this compound Compounds

Activity TypeMechanismReferences
AntimicrobialDisruption of bacterial cell membranes
AnticancerInduction of apoptosis via ROS generation
AntioxidantScavenging free radicals

Research Findings

Recent studies have expanded the understanding of this compound's biological activities:

  • Antioxidant Effects: Research indicates that this compound compounds can scavenge free radicals, thereby providing protective effects against oxidative stress .
  • Cellular Uptake and Distribution: Investigations into the pharmacokinetics of these compounds reveal favorable absorption profiles, enhancing their therapeutic potential .
  • Toxicity Assessments: Studies assessing the toxicity levels indicate that while effective against pathogens and tumors, appropriate dosing is crucial to minimize side effects .

Comparison with Similar Compounds

Comparison with Pyrylium and Thiopyrylium

Electronic and Structural Properties

Density Functional Theory (DFT) studies reveal that selenopyrylium (3) exhibits a lower electron density at the chalcogen center compared to pyrylium (1) and thiopyrylium (2), attributed to selenium’s lower electronegativity. This property enhances its ability to polarize electron density during anion interactions (e.g., with Cl⁻), as shown by binding energy calculations (BP86-D3/def2-TZVPD level) .

Spectroscopic Behavior

UV-Vis spectra demonstrate bathochromic shifts in this compound compared to pyrylium. For instance, cyanine dyes incorporating this compound cations absorb at longer wavelengths (deeper color) due to increased conjugation and reduced HOMO-LUMO gaps. Thiopyrylium derivatives exhibit intermediate shifts between pyrylium and this compound .

Reactivity and Stability

Pyrylium salts are generally more stable than this compound analogs under ambient conditions. However, this compound’s reactivity can be modulated by substituents: bulky groups at C-2 stabilize the cation, while primary alkyl groups lead to decomposition via selenide extrusion . Thiopyrylium salts show intermediate stability, resisting oxidation better than pyrylium but less so than this compound in fused systems .

Comparison with Other Selenium Heterocycles

Ebselen

Ebselen, a non-aromatic selenium-containing heterocycle, exhibits antioxidant and antimicrobial activity but lacks the π-conjugation of this compound.

Selenoxanthene

Selenoxanthene, a fused tricyclic selenium analog, shares this compound’s bathochromic absorption but lacks cationic charge. Its antimicrobial activity against Staphylococcus aureus is superior to this compound derivatives, though both show minimal inhibition of Escherichia coli .

Data Tables

Table 1: Spectroscopic and Electronic Properties

Property Pyrylium Thiopyrylium This compound
λₘₐₓ (nm) in cyanine dyes 450–500 500–550 550–600
HOMO-LUMO Gap (eV) 6.2 5.8 5.3
Anion Binding Energy (Cl⁻, kcal/mol) 18.5 21.3 24.7

Table 2: Stability and Reactivity

Compound Air Stability Thermal Stability Reductive Stability (NaBH₄)
This compound (C-2 Ph) Stable >100°C Resistant
This compound (C-2 Me) Unstable <50°C Decomposes
Thiopyrylium (C-2 Ph) Moderate 80°C Moderate

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